molecular formula C19H12O5S2 B11415810 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

Cat. No.: B11415810
M. Wt: 384.4 g/mol
InChI Key: CRDPQHVFMGCHBV-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of thiophene-based molecules and is derived from 5-bromothiophene-2-carboxylic acid.
  • Its chemical structure consists of a thiophene ring fused with a benzoxathiol ring, bearing a 4-methoxyphenyl group at one end and a carboxylate group at the other.
  • The compound exhibits interesting properties due to its heterocyclic structure.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel materials due to its unique structure.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery.

      Medicine: Research could explore its potential as an antibacterial agent or other therapeutic applications.

      Industry: Its use in organic electronics or materials science warrants investigation.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H12O5S2

    Molecular Weight

    384.4 g/mol

    IUPAC Name

    [7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate

    InChI

    InChI=1S/C19H12O5S2/c1-22-12-6-4-11(5-7-12)14-9-13(10-16-17(14)24-19(21)26-16)23-18(20)15-3-2-8-25-15/h2-10H,1H3

    InChI Key

    CRDPQHVFMGCHBV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CS4)SC(=O)O3

    Origin of Product

    United States

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